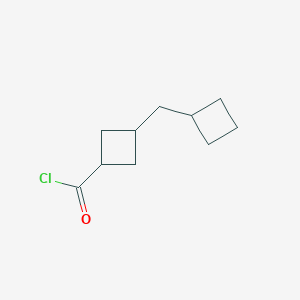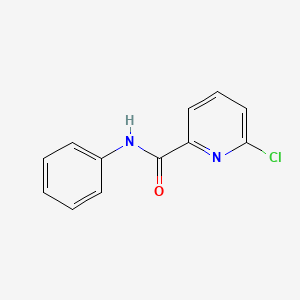
6-chloro-N-phenylpicolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-N-phenylpicolinamide is a chemical compound with the molecular formula C12H9ClN2O It is a derivative of picolinamide, where a chlorine atom is substituted at the 6th position of the pyridine ring and a phenyl group is attached to the nitrogen atom of the carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-phenylpicolinamide typically involves the reaction of 6-chloropicolinic acid with aniline in the presence of a coupling agent. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride (SOCl2) to activate the carboxylic acid group, followed by the addition of aniline to form the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions
6-chloro-N-phenylpicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound where the chlorine atom is replaced by an aryl group.
科学研究应用
6-chloro-N-phenylpicolinamide has several applications in scientific research:
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-chloro-N-phenylpicolinamide and its derivatives involves binding to specific molecular targets. For instance, as a modulator of mGlu4, it binds to the receptor and enhances its activity, which can lead to neuroprotective effects in the context of neurological diseases . In the case of its antitumor activity, the compound may inhibit specific kinases or interfere with cellular signaling pathways that are crucial for cancer cell survival and proliferation .
相似化合物的比较
Similar Compounds
N-phenylpicolinamide: The parent compound without the chlorine substitution.
4-chloro-N-phenylpicolinamide: A similar compound with the chlorine atom at the 4th position of the pyridine ring.
Phenylpicolinamide derivatives: Various derivatives with different substituents on the phenyl or pyridine rings.
Uniqueness
6-chloro-N-phenylpicolinamide is unique due to the specific positioning of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine substitution at the 6th position can enhance the compound’s ability to interact with certain molecular targets, making it a valuable compound for research in medicinal chemistry and drug development .
属性
分子式 |
C12H9ClN2O |
|---|---|
分子量 |
232.66 g/mol |
IUPAC 名称 |
6-chloro-N-phenylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H9ClN2O/c13-11-8-4-7-10(15-11)12(16)14-9-5-2-1-3-6-9/h1-8H,(H,14,16) |
InChI 键 |
LPWNNEBHXJMYRU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)C2=NC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


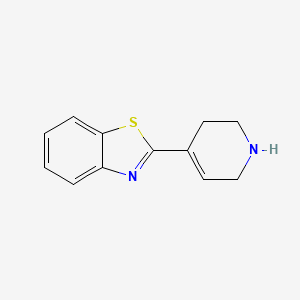
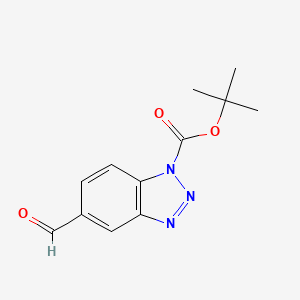
![4-[2-(1,2,4-Triazol-1-yl)pyrimidin-4-yl]oxyaniline](/img/structure/B13967152.png)

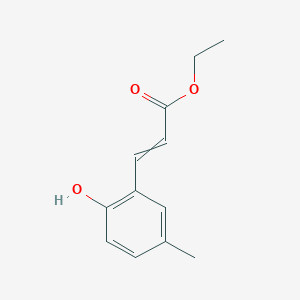
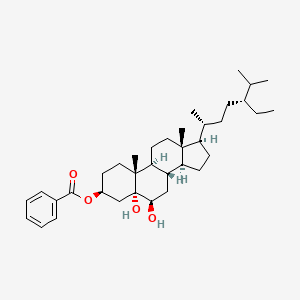
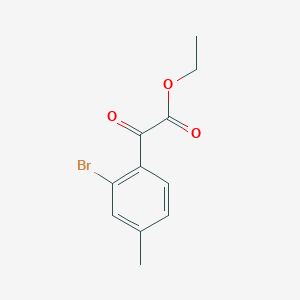
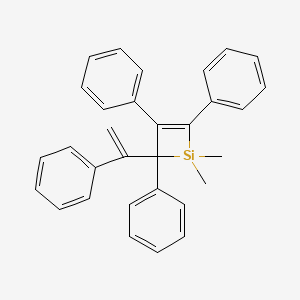
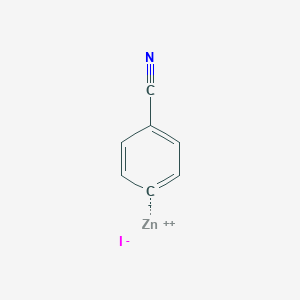
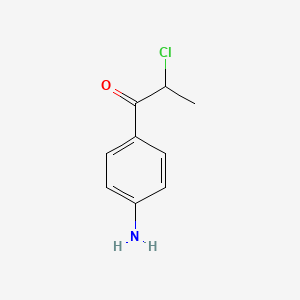
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminoethanone](/img/structure/B13967221.png)
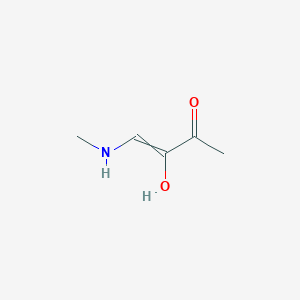
![2-Bromo-1-[2-(hydroxymethyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B13967232.png)
